molecular formula C6H7ClN2O B13519793 2-Chloro-4-hydrazinylphenol

2-Chloro-4-hydrazinylphenol

Cat. No.: B13519793
M. Wt: 158.58 g/mol
InChI Key: JVGPNAUCOPHMSN-UHFFFAOYSA-N
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Description

2-Chloro-4-hydrazinylphenol is an organic compound with the molecular formula C6H7ClN2O It is a derivative of phenol, where the hydroxyl group is substituted with a chlorine atom and a hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-hydrazinylphenol typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloroaniline.

    Diazotization: 2-chloroaniline undergoes diazotization using sodium nitrite and hydrochloric acid at low temperatures (0-5°C).

    Reduction: The diazonium salt formed is then reduced using sodium pyrosulfite under controlled pH conditions (7-9) and temperatures (10-35°C).

    Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. These methods focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-hydrazinylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: Nucleophilic aromatic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

The major products formed from these reactions include various quinones, hydrazine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-4-hydrazinylphenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: It is used in the production of dyes, pesticides, and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Chloro-4-hydrazinylphenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-hydrazinylphenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydrazinyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

2-chloro-4-hydrazinylphenol

InChI

InChI=1S/C6H7ClN2O/c7-5-3-4(9-8)1-2-6(5)10/h1-3,9-10H,8H2

InChI Key

JVGPNAUCOPHMSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)Cl)O

Origin of Product

United States

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